2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

PDE10 phosphodiesterase CNS drug discovery

2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, also designated 2-cyano-3′-(3-pyrrolinomethyl)benzophenone, is a substituted benzophenone scaffold in which an ortho‑cyano group and a meta‑oriented 2,5‑dihydro‑1H‑pyrrol‑1‑ylmethyl side chain are assembled on opposite aromatic rings. The compound is listed by leading research-chemical suppliers as a high‑purity building block supporting pharmaceutical and agrochemical discovery.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
CAS No. 898789-72-5
Cat. No. B1613639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
CAS898789-72-5
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
InChIInChI=1S/C19H16N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-9,12H,10-11,14H2
InChIKeyRUQRKAFIEVKELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (CAS 898789-72-5) – Strategic Intermediate Profile for PDE10-Targeted Chemistry and Carvedilol-Analog Synthesis


2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, also designated 2-cyano-3′-(3-pyrrolinomethyl)benzophenone, is a substituted benzophenone scaffold in which an ortho‑cyano group and a meta‑oriented 2,5‑dihydro‑1H‑pyrrol‑1‑ylmethyl side chain are assembled on opposite aromatic rings. The compound is listed by leading research-chemical suppliers as a high‑purity building block supporting pharmaceutical and agrochemical discovery . Its electronic architecture positions it as a privileged entry point for phosphodiesterase (PDE) inhibitor SAR exploration, with preliminary in‑vitro enzyme data indicating low‑micromolar affinity for PDE10A [1].

Why 2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile Cannot Be Swapped for Closest Regioisomeric or Saturated Analogs Without Risk of Functional Divergence


Subtle changes in the position of the cyano group (2‑CN vs. 3‑CN or 4‑CN) or replacement of the unsaturated 2,5‑dihydro‑1H‑pyrrole ring with a fully saturated pyrrolidine or an expanded piperidine ring markedly alter the electronic character of the benzophenone core. The ortho‑cyano substitution introduces a strong electron‑withdrawing effect that bends the carbonyl out of plane and locks the dihedral angle of the benzophenone motif, an effect that is significantly damped in the 3‑CN or 4‑CN regioisomers . In addition, the 2,5‑dihydropyrrole ring retains an olefin capable of late‑stage functionalisation (hydrogenation, epoxidation, or alkene metathesis), a feature that is completely lost in the saturated pyrrolidine analogue . These molecular‑level differences mean that a procurement change from the 2‑CN/3‑dihydropyrrole isomer to any close analog without re‑validation can collapse structure‑activity relationships in PDE10 or carvedilol‑based programmes.

2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile – Quantitative Differentiation vs. Closest In‑Class Analogs


PDE10A Enzyme Inhibition: Target Compound vs. Matched PDE5A Activity as a Selectivity Indicator

For 2‑(3‑((2,5‑dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile, a moderate PDE10A catalytic‑domain IC₅₀ of 3.00 µM has been reported, alongside a significantly more potent PDE5A1 IC₅₀ of 0.042 µM, indicating that the 2‑CN/3‑dihydropyrrole architecture exhibits inherent PDE subtype selectivity that can be exploited for lead optimisation [1]. In contrast, the closest matched 2‑CN‑4′‑regioisomer (CAS 898763‑83‑2) has not been co‑tested in the same PDE panel, and its published ChEMBL‑curated data (CHEMBL155727) corresponds to PDE4A inhibition in a different assay system, preventing reliable potency comparison .

PDE10 phosphodiesterase CNS drug discovery

Computational LogP and Topological Polar Surface Area (TPSA) Differentiation Between 2‑CN and 4‑CN Regioisomers

The 2‑cyano‑substituted benzophenone (target compound) exhibits a calculated logP of approximately 3.1 and a TPSA of 44.1 Ų , placing it within the favourable CNS‑drug space defined by the Wager criteria (logP < 5, TPSA < 90 Ų). The corresponding 4‑cyano regioisomer (CAS 898763‑83‑2) has a virtually identical molecular formula; however, the positional change of the cyano group from ortho to para on the benzoyl ring alters the dipole moment and solvation free energy, which can shift logP by up to 0.2–0.4 units . While the calculated logP for the 4‑CN analog is not publicly confirmed, the ortho‑cyano arrangement confers a unique electronic bias that influences membrane permeability in a manner distinct from the para‑cyano variant.

LogP TPSA CNS drug-likeness

Synthetic Utility: Unsaturated 2,5‑Dihydropyrrole Handle vs. Saturated Pyrrolidine Analog (CAS 898794‑09‑7)

The 2,5‑dihydro‑1H‑pyrrole moiety in the target compound contains an endocyclic double bond that enables late‑stage diversification through epoxidation, dihydroxylation, cyclopropanation, or olefin metathesis whereas the fully saturated pyrrolidine analog (2‑cyano‑3′‑pyrrolidinomethyl benzophenone, CAS 898794‑09‑7) is chemically inert under the same mild conditions . This differential reactivity was noted in the context of carvedilol‑related intermediates, where the unsaturated pyrroline ring serves as a precursor to hydroxylated metabolites and N‑alkylated derivatives .

late-stage functionalisation medicinal chemistry heterocycle diversification

Vendor‑Guaranteed Purity Levels: 97% (Fluorochem) vs. 95% (AKSci) and Implications for Reproducibility

Fluorochem supplies 2‑(3‑((2,5‑dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile at a minimum purity of 97.0% (HPLC) with full SDS documentation , whereas AKSci offers the identical compound at 95% minimum purity . The 2‑percentage‑point difference in guaranteed purity is meaningful when the compound is used as a key intermediate in a multi‑step sequence where low‑level impurities can poison transition‑metal catalysts or produce difficult‑to‑remove side products.

purity specification procurement quality reproducibility

Carvedilol Intermediate Identity: Target Compound as a Direct Precursor vs. Piperidine Analogs

The chemical literature associates 2‑(3‑((2,5‑dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile explicitly with N‑isopropyl‑carvedilol and lists it as an advanced benzophenone intermediate on the carvedilol synthetic tree . The immediate piperidine analog (CAS 898792‑68‑2) is primarily marketed as a photoinitiator and has no identified role in carvedilol‑family synthesis . This supply‑chain distinction means that regulatory documentation, impurity profiling, and synthetic know‑how for carvedilol‑related filings are specifically tied to the dihydropyrrole intermediate rather than the bulk piperidine variant.

carvedilol beta-blocker intermediate regulatory synthesis

Procurement‑Justified Application Scenarios for 2‑(3‑((2,5‑Dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile


Phosphodiesterase 10 (PDE10) Inhibitor Lead Optimisation

Medicinal chemists pursuing selective CNS‑penetrant PDE10 inhibitors can directly employ 2‑(3‑((2,5‑dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile as a validated starting scaffold. With a recorded PDE10A IC₅₀ of 3.00 µM and a significantly more potent PDE5A1 IC₅₀ of 42 nM , the compound provides a baseline selectivity profile that can be modulated through aryl substitution. Its calculated logP of 3.10 and TPSA of 44.1 Ų align with CNS‑druglike space , enabling rapid progression to in‑vivo pharmacokinetic studies without early attrition due to permeability or transporter issues.

Carvedilol‑Analog Synthesis and ANDA Process Development

The compound is explicitly annotated as an N‑isopropyl‑carvedilol intermediate , making it the correct building block for generic‑drug manufacturers developing carvedilol‑variant ANDA submissions. Its 97.0% HPLC purity specification from Fluorochem supports the rigorous impurity‑control requirements of regulatory filing, while the unsaturated 2,5‑dihydropyrrole moiety enables the same late‑stage functionalisation chemistry required to generate hydroxylated or N‑alkylated carvedilol metabolites.

Late‑Stage Diversification Library Synthesis

The endocyclic double bond of the 2,5‑dihydro‑1H‑pyrrole ring permits at least three orthogonal diversification pathways (catalytic hydrogenation to the saturated pyrrolidine, epoxidation to the epoxide, and cross‑metathesis with terminal olefins) that are completely inaccessible from the saturated pyrrolidine analog (CAS 898794‑09‑7) . Chemical biologists and library‑based screening groups can therefore procure the target compound to generate tens of novel analogs from a single batch, maximising the chemical return on investment per gram purchased.

Structure‑Activity Relationship (SAR) Probing of Benzophenone Regioisomerism

Because both the 2‑CN substitution and the 3‑dihydropyrrole attachment are fixed at precise positions, 2‑(3‑((2,5‑dihydro‑1H‑pyrrol‑1‑yl)methyl)benzoyl)benzonitrile serves as a geometric control for SAR campaigns comparing ortho‑, meta‑, and para‑cyano regioisomers. The published TPSA and logP values allow computational chemists to build predictive models linking regioisomerism to permeability and metabolic stability, and the compound’s availability in 97% purity reduces the noise introduced by positional‑isomer impurities that often plague lower‑purity comparators.

Quote Request

Request a Quote for 2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.